N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c1-26-15-8-4-10-17-18(15)23-21(29-17)24(12-13-6-5-11-27-13)20(25)19-22-14-7-2-3-9-16(14)28-19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLEZLKRYHXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing information from diverse sources, including experimental studies, structure-activity relationship (SAR) analyses, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Benzo[d]thiazole Moiety : A fused ring system that includes both a benzene ring and a thiazole.
- Carboxamide Group : This functional group enhances solubility and biological activity.
The molecular formula for this compound is with a molecular weight of approximately 382.4 g/mol .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing benzo[d]thiazole and furan moieties. For instance, derivatives of benzothiazole have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) | A431, A549, H1299 | 1, 2, 4 | Induces apoptosis and cell cycle arrest |
| This compound | Various | TBD | TBD |
The specific IC50 values for this compound are yet to be determined through experimental assays. However, its structural similarity to other effective compounds suggests potential efficacy against cancer.
Antimicrobial Activity
Compounds with thiazole rings have been reported to possess antimicrobial properties. For example, certain derivatives have demonstrated activity against various bacterial strains, indicating that the incorporation of the thiazole moiety may enhance antimicrobial efficacy .
Anti-inflammatory Effects
Research has indicated that furan-based compounds can exhibit anti-inflammatory properties. The presence of the furan ring in this compound may contribute to its ability to modulate inflammatory pathways, although specific studies on this compound are still required to confirm these effects.
Synthesis and Evaluation
In a recent study focused on synthesizing new benzothiazole derivatives, researchers evaluated the biological activity of several compounds. Among them, those with structural similarities to this compound were found to significantly inhibit tumor cell proliferation and reduce pro-inflammatory cytokine levels .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the thiazole and furan rings can significantly impact biological activity. For example:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Hydrophobic Substituents : May improve cell membrane permeability.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit notable antimicrobial activities. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazole structures have demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis . Molecular docking studies further support these findings by illustrating interactions with specific targets involved in cancer progression.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A recent study evaluated various thiazole derivatives against multiple bacterial strains using a turbidimetric method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
- Anticancer Research : Another study focused on synthesizing new thiazole derivatives and assessing their anticancer properties through SRB assays on MCF7 cells. The results showed that several compounds significantly reduced cell viability, indicating promising anticancer activity .
Preparation Methods
Cyclization of 4-Methoxy-2-nitroaniline
The 4-methoxybenzothiazole core is constructed using a modified thiocyanation-cyclization protocol. Treatment of 4-methoxy-2-nitroaniline with potassium thiocyanate (KSCN) and bromine in acetic acid facilitates thiocyanation at the para position, followed by cyclization to yield 4-methoxybenzo[d]thiazol-2-amine (Scheme 1).
Reaction Conditions :
- Reagents : 4-Methoxy-2-nitroaniline (1.0 equiv), KSCN (2.2 equiv), Br₂ (1.1 equiv)
- Solvent : Glacial acetic acid
- Temperature : 80°C, 12 hours
- Yield : 68%
Key spectral data for the product include:
- ¹H NMR (400 MHz, DMSO-d6) : δ 7.52 (d, J = 8.4 Hz, 1H, H-5), 6.92 (d, J = 8.4 Hz, 1H, H-6), 3.85 (s, 3H, OCH₃).
Synthesis of N-(Furan-2-ylmethyl)-4-Methoxybenzo[d]thiazol-2-amine
Alkylation of 4-Methoxybenzo[d]thiazol-2-amine
The secondary amine is generated via nucleophilic substitution using furan-2-ylmethyl bromide under basic conditions.
Procedure :
- Reagents : 4-Methoxybenzo[d]thiazol-2-amine (1.0 equiv), furan-2-ylmethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv)
- Solvent : Anhydrous DMF
- Temperature : 60°C, 8 hours
- Workup : Extraction with ethyl acetate, purification via silica gel chromatography (hexane:ethyl acetate, 3:1)
- Yield : 74%
Characterization :
Preparation of Benzo[d]thiazole-2-Carboxylic Acid
Oxidation of Benzo[d]thiazole-2-Carbonitrile
The carboxylic acid is obtained through acidic hydrolysis of the corresponding nitrile:
Reaction Conditions :
- Reagents : Benzo[d]thiazole-2-carbonitrile (1.0 equiv), H₂SO₄ (concentrated, 5.0 equiv)
- Temperature : 120°C, 6 hours
- Yield : 82%
¹³C NMR (101 MHz, DMSO-d6) : δ 167.3 (C=O), 153.1 (C-2), 135.6–122.4 (aromatic carbons).
Coupling Reactions to Form the Target Carboxamide
Activation of Benzo[d]thiazole-2-Carboxylic Acid
The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Procedure :
- Reagents : Benzo[d]thiazole-2-carboxylic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv)
- Solvent : Dichloromethane (DCM)
- Reaction Time : 1 hour at 0°C
Amide Bond Formation
The activated acid is coupled with N-(furan-2-ylmethyl)-4-methoxybenzo[d]thiazol-2-amine:
Conditions :
- Molar Ratio : Acid (1.0 equiv), Amine (1.1 equiv)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
- Solvent : DCM
- Temperature : Room temperature, 12 hours
- Yield : 65%
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.75–7.10 (m, 6H, aromatic and furan protons), 4.85 (s, 2H, NCH₂), 3.91 (s, 3H, OCH₃).
Analytical Validation and Challenges
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) confirmed >98% purity.
Stability Considerations
The furan ring exhibited sensitivity to prolonged exposure to strong acids, necessitating mild conditions during coupling.
Q & A
Basic: What are the key synthetic strategies for preparing N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions .
- Step 2: Functionalization of the thiazole nitrogen using alkylation or acylation. For example, coupling the benzo[d]thiazole-2-carboxylic acid chloride with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine) in dichloromethane or DMF .
- Step 3: Introduction of the 4-methoxy group on the benzothiazole ring via methoxylation using methyl iodide or methoxy-protected intermediates .
Key parameters: Solvent choice (e.g., DMF for solubility), temperature control (reflux at 80–100°C), and catalysts (e.g., POCl₃ for acid chloride formation) are critical for yields >60% .
Advanced: How can reaction conditions be optimized to minimize byproducts in the coupling step?
Byproduct formation (e.g., dimerization or hydrolysis) can be mitigated by:
- Solvent selection: Use anhydrous DMF or dichloromethane to reduce water interference .
- Catalyst tuning: Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Stepwise coupling: Isolate intermediates (e.g., benzo[d]thiazole-2-carboxylic acid chloride) prior to reacting with amines to avoid competing reactions .
Example: In similar compounds, yields improved from 16% to 59% by replacing acetic acid with POCl₃ for acid chloride generation .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
- 1H/13C NMR: Assign peaks for the furan protons (δ 6.3–7.5 ppm), methoxy group (δ ~3.8 ppm), and benzothiazole carbons (δ 150–165 ppm) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 452.08) and fragmentation patterns .
- HPLC: Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Advanced: How can computational methods resolve discrepancies between predicted and experimental electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for predicting:
- HOMO-LUMO gaps: Compare computed values (e.g., 4.2 eV) with UV-Vis absorption data to validate electronic transitions .
- Charge distribution: Analyze Mulliken charges on the methoxy group to explain its electron-donating effects on reactivity .
Case study: The Colle-Salvetti correlation-energy formula reduced errors in atomization energy predictions from 5% to <2.4 kcal/mol, aiding in parameter refinement for heterocyclic systems .
Advanced: What strategies address low yields in N-alkylation steps?
- Protecting groups: Temporarily block reactive sites (e.g., thiazole NH) with Boc or Fmoc groups to direct alkylation to the desired nitrogen .
- Microwave-assisted synthesis: Reduce reaction time from 24 hours to 1–2 hours, improving yields by 20–30% in similar benzothiazole derivatives .
- Solvent/base optimization: Use polar aprotic solvents (e.g., acetonitrile) with mild bases (K₂CO₃) to avoid decomposition .
Basic: What is the role of the 4-methoxy group in the benzothiazole moiety?
The methoxy group:
- Enhances electron density on the benzothiazole ring via its electron-donating effect, stabilizing intermediates during electrophilic substitution .
- Improves solubility in polar solvents (e.g., DMSO), facilitating biological assays .
- Modulates bioactivity : In analogous compounds, methoxy substitution increased COX-2 inhibition by 40% compared to non-substituted analogs .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
- Substituent variation: Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter binding affinity. For example, 4-nitro analogs showed 3x higher potency in protein interaction assays .
- Scaffold hopping: Integrate pyridine (as in N-(pyridin-3-ylmethyl) analogs) to enhance hydrogen bonding with target enzymes .
- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as π-π stacking between the furan ring and tyrosine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
